(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

FGFR2 inhibition Kinase assay SAR

(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic small-molecule kinase inhibitor characterized by a piperidine-ether-pyrazinecarbonitrile scaffold with an (E)-furan-2-yl-acryloyl warhead. The compound is disclosed as a reference example in the Taiho Pharmaceutical FGFR inhibitor patent family (US9108973, US10835536, US10894048) and is registered in BindingDB as BDBM161462.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 2035007-06-6
Cat. No. B2736568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2035007-06-6
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NC=CN=C3C#N
InChIInChI=1S/C17H16N4O3/c18-11-15-17(20-8-7-19-15)24-14-3-1-9-21(12-14)16(22)6-5-13-4-2-10-23-13/h2,4-8,10,14H,1,3,9,12H2/b6-5+
InChIKeyNJFNZIYJZUUAHQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2035007-06-6) for FGFR Inhibitor Research


(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic small-molecule kinase inhibitor characterized by a piperidine-ether-pyrazinecarbonitrile scaffold with an (E)-furan-2-yl-acryloyl warhead [1]. The compound is disclosed as a reference example in the Taiho Pharmaceutical FGFR inhibitor patent family (US9108973, US10835536, US10894048) and is registered in BindingDB as BDBM161462 [2]. It exhibits moderate inhibitory activity against fibroblast growth factor receptor 2 (FGFR2) and serves as a structurally defined intermediate-complexity analog within the FGFR inhibitor chemical space [3].

Why Generic FGFR Inhibitor Substitution Fails When Sourcing (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Within the Taiho FGFR inhibitor patent family, single-atom and ring-size modifications to the central linker produce potency differences spanning over 600-fold against FGFR2 [1]. The piperidine-3-yl-oxy linkage present in this compound is specifically exemplified as a reference structure, and substitution with a pyrrolidine ring (CAS 2035001-65-9) or alternative warheads alters both target engagement and selectivity profiles . Generic in-class FGFR inhibitors such as futibatinib (TAS-120) differ in their alkynylbenzene core and cannot recapitulate the structure-activity relationship (SAR) inflection point that this compound defines in the patent series, making direct interchange scientifically invalid .

Quantitative Differentiation Evidence for (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile vs. Closest Analogs


FGFR2 Inhibitory Potency Compared to Optimized Patent Examples

The target compound demonstrates an FGFR2 IC50 of 190 nM in a mobility shift assay using FL-Peptide 22 substrate (pH 7.5, 2°C), representing a reference-level potency that is substantially lower than optimized examples from the same patent family [1]. Specifically, Example Compound 20 (BDBM161407) achieves IC50 = 3.30 nM and Example Compound 66 (BDBM161453) achieves IC50 = 0.300 nM under identical assay conditions [2][3].

FGFR2 inhibition Kinase assay SAR

Kinase Selectivity Profile: FGFR2 vs. EGFR Discrimination

The compound exhibits an IC50 of 5000 nM against recombinant human EGFR del19/T790M mutant versus 190 nM against FGFR2, yielding a 26-fold selectivity window for FGFR2 [1]. An independent assay using the FGFR2 cytoplasmic domain (residues 8–134) confirms consistent activity with IC50 = 244 nM [2]. No direct comparator selectivity data for the optimized patent examples are available under identical EGFR assay conditions, so this dimension is classified as supporting evidence.

Kinase selectivity FGFR2 EGFR Off-target profiling

Piperidine vs. Pyrrolidine Linker: Structural Differentiation from the Direct Five-Membered Ring Analog

The target compound incorporates a piperidin-3-yl-oxy linker (six-membered ring), whereas the closest direct analog—(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2035001-65-9)—contains a pyrrolidin-3-yl-oxy linker (five-membered ring) . This ring-size difference alters the spatial orientation of the pyrazinecarbonitrile group and the conformational flexibility of the linker, with the piperidine ring providing a larger dihedral angle range and distinct nitrogen positioning. No quantitative FGFR2 activity data are publicly available for the pyrrolidine analog [1].

Structural analog Piperidine Pyrrolidine Conformational constraint

Optimal Application Scenarios for (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Differentiation Evidence


FGFR2 Reference Inhibitor for Assay Development and Validation

The compound's moderate FGFR2 IC50 of 190 nM makes it an ideal reference inhibitor for establishing FGFR2 biochemical and cellular assay windows. Unlike highly potent tool compounds (IC50 < 1 nM) that can saturate target engagement at low concentrations and mask partial inhibition effects, this compound operates in a concentration range that allows full dose-response curve generation without solubility or aggregation artifacts, a critical requirement for assay quality control and inter-laboratory reproducibility [3].

SAR Anchor Point in FGFR Inhibitor Lead Optimization

As a specifically exemplified reference compound in the Taiho FGFR patent family with a defined 58- to 633-fold potency gap relative to optimized examples , this compound delineates the lower boundary of the SAR landscape. Medicinal chemistry teams can use it as a starting scaffold to systematically explore linker modifications, warhead replacements, and pyrazine substitutions, with the quantitative potency benchmarks already established for the patent's most advanced analogs [3].

Selectivity Control in FGFR vs. EGFR Pathway Dissection Experiments

With a measured 26-fold selectivity for FGFR2 over EGFR del19/T790M (IC50 5000 nM vs. 190 nM) , this compound can serve as a selectivity control in cellular experiments where both FGFR and EGFR signaling are being monitored. Its moderate potency ensures that FGFR pathway inhibition is achievable at concentrations well below those that trigger EGFR off-target effects, enabling cleaner mechanistic interpretation in cancer cell lines co-expressing both receptors [3].

Piperidine-Linker Reference for Conformational SAR Studies

When compared to its direct pyrrolidine analog (CAS 2035001-65-9) , the piperidine linker in this compound provides a distinct conformational profile that affects the presentation of the pyrazinecarbonitrile moiety to the kinase hinge region. Researchers investigating linker geometry-activity relationships can procure this compound alongside the pyrrolidine analog to decouple ring-size effects from substituent effects, an experimental design impossible with a single linker chemotype [3].

Quote Request

Request a Quote for (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.